molecular formula C10H9N3O2S B12859642 5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzamide

5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzamide

Cat. No.: B12859642
M. Wt: 235.26 g/mol
InChI Key: ICWYTLUIOHVZIR-UHFFFAOYSA-N
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Description

5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzamide is a compound that contains both a thiazole ring and a benzamide group. The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms, while the benzamide group consists of a benzene ring attached to an amide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzamide typically involves the formation of the thiazole ring followed by its attachment to the benzamide group. One common method involves the reaction of 2-aminothiazole with 2-hydroxybenzoic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to DNA or proteins, leading to altered cellular functions. These interactions can result in various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Amino-1,3-thiazol-4-yl)-2-methoxybenzamide
  • 5-(2-Amino-1,3-thiazol-4-yl)-2-methylbenzamide
  • 5-(2-Amino-1,3-thiazol-4-yl)-2-chlorobenzamide

Uniqueness

5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzamide is unique due to the presence of both a hydroxyl group and an amino-thiazole moiety. This combination allows for diverse chemical reactivity and potential biological activities. The hydroxyl group can participate in hydrogen bonding, enhancing the compound’s interactions with biological targets. Additionally, the amino-thiazole moiety provides a site for further functionalization, enabling the synthesis of a wide range of derivatives with varying properties .

Properties

Molecular Formula

C10H9N3O2S

Molecular Weight

235.26 g/mol

IUPAC Name

5-(2-amino-1,3-thiazol-4-yl)-2-hydroxybenzamide

InChI

InChI=1S/C10H9N3O2S/c11-9(15)6-3-5(1-2-8(6)14)7-4-16-10(12)13-7/h1-4,14H,(H2,11,15)(H2,12,13)

InChI Key

ICWYTLUIOHVZIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CSC(=N2)N)C(=O)N)O

Origin of Product

United States

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